2-Amino-3-methyl-3-sulfinobutanoic acid

Overview

Description

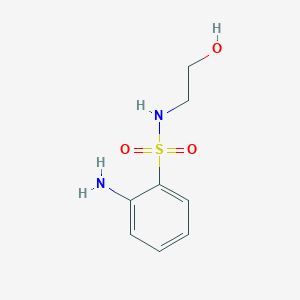

2-Amino-3-methyl-3-sulfinobutanoic acid (AMSBA), also known as 2-amino-3-methyl-3-sulfinopropanoic acid, is an organic compound with a molecular formula of C4H9NO4S. It is a white powder that is soluble in water and is used in the production of pharmaceuticals, biochemicals, and other organic compounds. AMSBA is a component of the coenzyme A (CoA) biosynthesis pathway and has been used in the synthesis of CoA analogs. It has been used in the development of novel drugs, as well as for the production of other compounds.

Scientific Research Applications

Applications in Asymmetric Synthesis and Biologically Active Compounds

- A significant application of chiral sulfinimines, which includes derivatives of 2-amino-3-methyl-3-sulfinobutanoic acid, is in the asymmetric synthesis of enantiomeric aminophosphonic acids. These acids are important in multiple fields and have been utilized in the synthesis of biologically active compounds like 2-amino-3-phosphonopropanoic acid and 2-amino-4-phosphonobutanoic acid (Łyżwa & Mikołajczyk, 2014).

Involvement in Biosynthesis of Neurotoxins

- The study of non-encoded diaminomonocarboxylic acids, which includes structures similar to this compound, has revealed their wide distribution in cyanobacterial species. These compounds, due to their neurotoxic properties, have significant implications in environmental and biological studies (Nunn & Codd, 2017).

Role in Enzymatic Reactions

- The enzymatic characteristics of l-isoleucine dioxygenase, which catalyzes reactions involving derivatives of this compound, are crucial for the production of various modified amino acids. This research highlights the enzyme's role in different types of oxidation reactions, including sulfoxidation of sulfur-containing l-amino acids (Hibi et al., 2011).

Spectroscopic and Structural Investigations

- Spectroscopic and structural investigations of compounds structurally related to this compound have provided insights into their potential as nonlinear optical materials. Such studies are crucial for understanding the reactivity and interactions of these compounds (Vanasundari et al., 2018).

Catalytic Applications

- Sulfonic acid functionalized hydrophobic mesoporous biochar, designed using derivatives of this compound, has shown promising results in various catalytic reactions. This novel approach enhances the catalytic efficiency and selectivity in reactions such as esterification and transesterification, important in biodiesel production (Zhong et al., 2019).

Biological and Environmental Sensing

- Derivatives of this compound have been used in the design of solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These molecules can respond to various types of organic bases and amines, making them useful in sensing biologically important molecules (Nakane et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

2-Amino-3-methyl-3-sulfinobutanoic acid, also known as Sulbactam M-1, is a structural analogue of Sulbactam . Sulbactam is a β-lactamase inhibitor, which means it targets β-lactamase enzymes produced by certain bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Sulbactam M-1 allows the antibiotics to perform their function of destroying the bacterial cell wall .

Mode of Action

As a β-lactamase inhibitor, Sulbactam M-1 binds to the active site of the β-lactamase enzyme. This prevents the enzyme from breaking down the β-lactam ring, an essential component of many antibiotics. As a result, the antibiotic remains active and can exert its bactericidal effect .

Biochemical Pathways

The primary biochemical pathway affected by Sulbactam M-1 is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase, Sulbactam M-1 allows β-lactam antibiotics to inhibit the transpeptidase enzymes that cross-link the peptidoglycan strands of the bacterial cell wall. This leads to a weakened cell wall and eventually, bacterial cell death .

Pharmacokinetics

Sulbactam is well-absorbed after intramuscular administration, widely distributed in body tissues and fluids, minimally metabolized, and primarily excreted unchanged in the urine .

Result of Action

The primary result of Sulbactam M-1’s action is the potentiation of β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam M-1 prevents the degradation of β-lactam antibiotics, allowing them to exert their bactericidal effects. This results in the destruction of the bacterial cell wall and ultimately, the death of the bacteria .

Action Environment

The action of Sulbactam M-1 can be influenced by various environmental factors. For instance, the presence of other drugs may affect its absorption, distribution, metabolism, and excretion. Additionally, the pH of the environment can influence the ionization state of Sulbactam M-1, potentially affecting its absorption and distribution. The presence of β-lactamase-producing bacteria will also directly impact the efficacy of Sulbactam M-1 .

properties

IUPAC Name |

2-amino-3-methyl-3-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZNTHNFAOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-amino-3-methyl-3-sulfinobutanoic acid formed during sulbactam degradation?

A1: Research indicates that this compound is not the direct product of sulbactam degradation. Instead, it forms through a two-step process. Initially, sulbactam degrades into a transient intermediate, 5-carboxy-6-methyl-6-sulfino-4-aza-2-heptenoic acid. This unstable compound further breaks down into this compound and formylacetic acid. [, ] This degradation pathway highlights the susceptibility of sulbactam to alkaline conditions.

Q2: How does the pH of the solution impact the stability of sulbactam and its degradation to this compound?

A2: The stability of sodium sulbactam is significantly influenced by pH. Studies reveal maximum stability within the pH range of 3.0 to 7.0. [] Outside this range, degradation rates accelerate. Under alkaline conditions, sulbactam degrades through a pathway that ultimately yields this compound and formylacetic acid. [, ] This sensitivity to pH underscores the importance of carefully controlled conditions during sulbactam formulation and storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

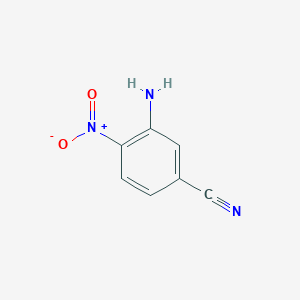

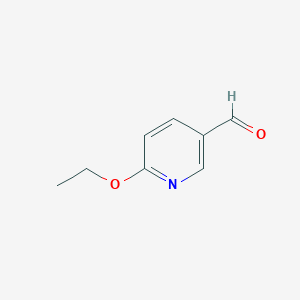

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

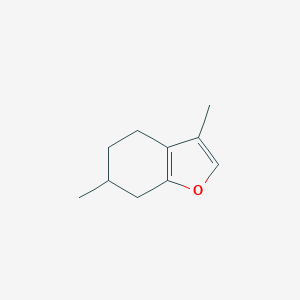

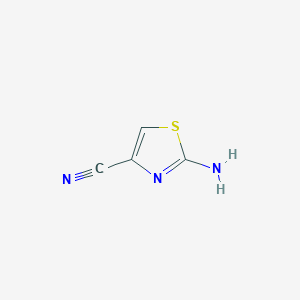

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)

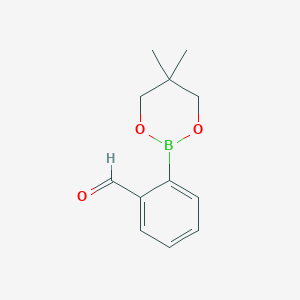

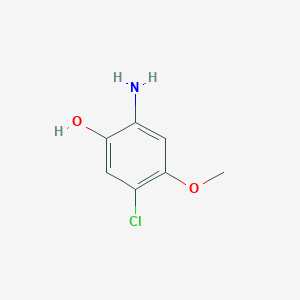

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)